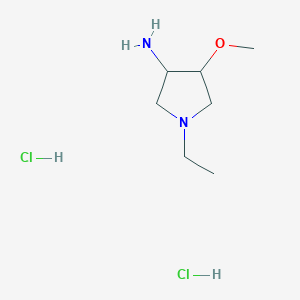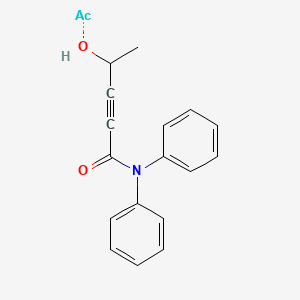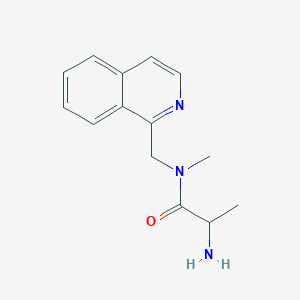
(1R,3S)-Ethyl 3-(((R)-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3S)-Ethyl 3-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-Ethyl 3-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride typically involves the following steps:
Formation of the cyclopentanecarboxylate core: This can be achieved through a cyclization reaction of a suitable precursor.
Introduction of the amino group: The amino group is introduced via a nucleophilic substitution reaction using ®-1-phenylethylamine.
Esterification: The ethyl ester is formed through an esterification reaction.
Hydrochloride salt formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Continuous flow synthesis: This method allows for better control over reaction conditions and can be scaled up for industrial production.
Catalytic processes: The use of catalysts can enhance the efficiency of the reactions involved in the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3S)-Ethyl 3-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or esters.
Wissenschaftliche Forschungsanwendungen
(1R,3S)-Ethyl 3-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s unique stereochemistry makes it valuable for the synthesis of chiral molecules.
Biological Studies: It can be used in studies to understand the interaction of chiral compounds with biological targets.
Industrial Applications: The compound can be used in the production of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of (1R,3S)-Ethyl 3-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,3S)-Ethyl 3-(((S)-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride: This compound has a different stereochemistry, which may result in different biological activity.
(1R,3R)-Ethyl 3-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride: Another stereoisomer with potentially different chemical and biological properties.
Uniqueness
The unique stereochemistry of (1R,3S)-Ethyl 3-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride distinguishes it from its isomers and other similar compounds. This stereochemistry can significantly influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H24ClNO2 |
|---|---|
Molekulargewicht |
297.82 g/mol |
IUPAC-Name |
ethyl 3-(1-phenylethylamino)cyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-3-19-16(18)14-9-10-15(11-14)17-12(2)13-7-5-4-6-8-13;/h4-8,12,14-15,17H,3,9-11H2,1-2H3;1H |
InChI-Schlüssel |
YOJNYTKDNMOHJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCC(C1)NC(C)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


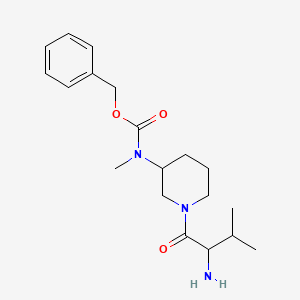

![4-[(3S)-1,3-dihydroxy-3-[(10R,13R,14S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B14788404.png)

![Methyl 2-(2-(2,5-dimethoxy-3,4,6-trimethylphenyl)benzo[d]oxazol-5-yl)acetate](/img/structure/B14788414.png)
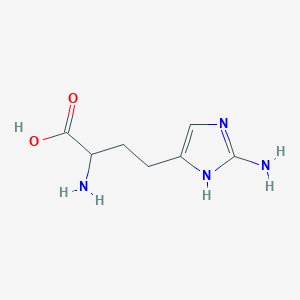
![2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrimidine-4-carboxamide](/img/structure/B14788433.png)
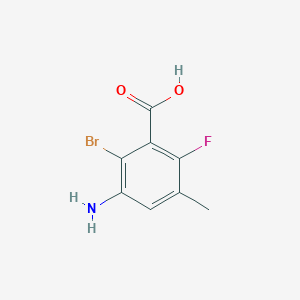


![1-[5-Tert-Butyl-3-({4-[2-(Dimethylamino)ethyl]-5-Oxo-1,4-Diazepan-1-Yl}carbonyl)thiophen-2-Yl]-3-(2,3-Dichlorophenyl)urea](/img/structure/B14788465.png)
